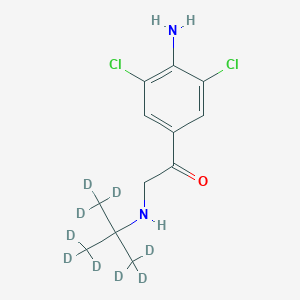
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone
Übersicht
Beschreibung
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone has been used in various scientific research applications, including studies on the mechanism of action of certain enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, making it a valuable tool for studying their function. Additionally, this compound has been used to study the binding of ligands to certain receptors, providing insights into the structure and function of these important molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone involves its ability to bind to certain enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, making it a potential therapeutic agent for diseases such as Alzheimer's. Additionally, this compound has been shown to bind to certain receptors such as the GABA-A receptor, providing insights into the structure and function of these important molecules.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, leading to changes in the levels of various neurotransmitters in the brain. Additionally, this compound has been shown to bind to certain receptors, leading to changes in the function of these important molecules. These effects make this compound a valuable tool for studying various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone in lab experiments is its ability to selectively inhibit the activity of certain enzymes and bind to certain receptors. This specificity allows researchers to study the function of these molecules in a controlled manner. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone in scientific research. One potential direction is the development of new therapeutic agents based on the structure of this compound. Additionally, this compound could be used to study the function of other enzymes and receptors, providing insights into the structure and function of these important molecules. Finally, this compound could be used in the development of new diagnostic tools for diseases such as Alzheimer's, where changes in enzyme activity are a hallmark of the disease.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its ability to selectively inhibit the activity of certain enzymes and bind to certain receptors. This compound has a wide range of biochemical and physiological effects, making it useful for studying various biological processes. There are several future directions for the use of this compound in scientific research, including the development of new therapeutic agents and diagnostic tools for diseases such as Alzheimer's.
Synthesemethoden
The synthesis of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone involves several steps, including the reaction of 4-amino-3,5-dichlorophenylacetonitrile with tert-butylamine and subsequent reduction with deuterated sodium borohydride. This method has been optimized to produce high yields of pure compound suitable for scientific research.
Eigenschaften
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,16H,6,15H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQLKPBFDBNMD-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443205 | |
| Record name | 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129138-59-6 | |
| Record name | Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129138-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)
